5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione is a heterocyclic organic compound that belongs to the imidazolidine family. It has the molecular formula and a molecular weight of approximately 232.28 g/mol. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl and phenyl groups. The compound is often studied for its potential applications in medicinal chemistry and organic synthesis.
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione can be classified under the following categories:
The synthesis of 5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Common solvents used include ethanol or methanol, and the reaction may require heating to facilitate the cyclization process. The reaction can be monitored using techniques such as thin-layer chromatography to confirm the formation of the desired product .
The molecular structure of 5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione features a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The ethyl group at position 5 and the para-substituted ethylphenyl group contribute to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.28 g/mol |
IUPAC Name | 5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione |
InChI Key | [InChI Key Data] |
Canonical SMILES | CCC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C)C |
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione can participate in several chemical reactions:
Common reagents for these reactions include:
The compound's stability and reactivity profile make it a candidate for further research in medicinal chemistry .
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione has several scientific applications:
The ongoing research into this compound highlights its significance in developing new therapeutic agents and understanding its chemical behavior in various environments .
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2